LRE1, or 6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine, is a potent and selective allosteric inhibitor of soluble adenylyl cyclase (sAC). [] sAC is a unique enzyme that catalyzes the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger involved in various cellular processes. [, ] Unlike transmembrane adenylyl cyclases, sAC is not activated by forskolin but is stimulated by bicarbonate ions (HCO3−) and calcium ions (Ca2+). [, ] LRE1 specifically binds to sAC, inhibiting its activity and subsequently reducing cAMP production. [] This inhibitory action on sAC makes LRE1 a valuable tool for investigating the physiological and pathological roles of sAC in numerous biological systems.
LRE1, scientifically known as 6-chloro-N4-cyclopropyl-N4-[(thiophen-3-yl)methyl]pyrimidine-2,4-diamine, is a novel compound identified as a specific and allosteric inhibitor of soluble adenylyl cyclase. This compound was discovered through a mass-spectrometry-based high-throughput screening method aimed at identifying selective inhibitors for soluble adenylyl cyclase, which plays a crucial role in various physiological processes by regulating cyclic adenosine monophosphate levels in cells. LRE1 has shown potential therapeutic applications due to its ability to inhibit soluble adenylyl cyclase without significant toxicity to cells .
LRE1 is classified under the category of organic compounds, specifically as a pyrimidine derivative. It belongs to the broader class of chemical entities that include organic acids and derivatives, amino acids, peptides, and analogues. The compound's molecular structure features a chlorinated cyclopropyl group and a thiophene moiety, contributing to its unique pharmacological properties .
The synthesis of LRE1 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of the pyrimidine backbone followed by the introduction of the cyclopropyl and thiophene groups.
LRE1's molecular formula is C11H12ClN5S, with a molecular weight of approximately 273.77 g/mol. The structural features include:
The compound's structure has been elucidated through X-ray crystallography, revealing the spatial arrangement of atoms and confirming its binding interactions within the bicarbonate activator binding site of soluble adenylyl cyclase .
LRE1 primarily functions as an inhibitor in biochemical reactions involving soluble adenylyl cyclase. Its mechanism involves:
The inhibition kinetics of LRE1 have been characterized using enzyme assays that measure cyclic adenosine monophosphate production in response to bicarbonate activation. The compound exhibits an IC50 in the low micromolar range .
LRE1 inhibits soluble adenylyl cyclase by occupying the bicarbonate binding site, which is crucial for enzyme activation. This allosteric interaction prevents the enzyme from converting ATP into cyclic adenosine monophosphate effectively.
Studies have shown that LRE1 can disrupt cAMP signaling pathways in various physiological contexts, including sperm motility and mitochondrial function, indicating its potential role in modulating intracellular signaling cascades .
LRE1 has several promising applications in scientific research and potential therapeutic strategies:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0